molecular formula C17H16BrF3N4O2 B2420176 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034397-12-9

3-((5-bromopyrimidin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2420176
CAS No.: 2034397-12-9
M. Wt: 445.24
InChI Key: RPDGIDWUFSQLRI-UHFFFAOYSA-N
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Description

3-((5-Bromopyrimidin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 2034397-12-9) is a chemical research tool with a molecular formula of C17H16BrF3N4O2 and a molecular weight of 445.23 g/mol . This biaryl ether urea compound is a derivative of piperidine-1-carboxamide and is offered for research applications . Patents describing this class of compounds suggest potential for investigating a range of therapeutic areas, including the management of pain, anxiety disorders, movement disorders, cognitive diseases, and urinary incontinence . The structure incorporates both a 5-bromopyrimidine group and a 4-(trifluoromethyl)phenyl moiety, which may be of interest in structure-activity relationship (SAR) studies and medicinal chemistry optimization programs . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF3N4O2/c18-12-8-22-15(23-9-12)27-14-2-1-7-25(10-14)16(26)24-13-5-3-11(4-6-13)17(19,20)21/h3-6,8-9,14H,1-2,7,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDGIDWUFSQLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((5-bromopyrimidin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H11BrF3N5O5
  • Molecular Weight : 526.22 g/mol
  • Density : 1.701 g/cm³
  • LogP : 6.0319, indicating high lipophilicity which is crucial for membrane permeability.

Research indicates that this compound acts as a ligand for various receptors, particularly those involved in neurotransmission and inflammation. It has shown affinity for:

  • 5-HT1A and 5-HT7 Receptors : These serotonin receptors are implicated in mood regulation and anxiety disorders .
  • Phosphodiesterase Inhibition : The compound exhibits weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which play roles in signal transduction pathways affecting cellular responses .

Antidepressant Potential

A study highlighted the antidepressant potential of similar compounds that interact with serotonin receptors. The tested compounds demonstrated significant binding affinity, suggesting that this compound may have similar effects .

Antitumor Activity

The compound's structural analogs have shown promising antitumor activity. For instance, pyrimidine derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapy .

Case Studies

  • In Vitro Studies : Research on related pyrimidine compounds revealed that modifications at the pyrimidine ring could enhance biological activity against cancer cell lines such as A431 (vulvar epidermal carcinoma). These studies utilized assays to measure cell viability and apoptosis induction .
  • In Vivo Studies : Animal models treated with similar piperidine derivatives exhibited reduced tumor growth when compared to control groups, supporting the hypothesis that these compounds can be effective in vivo .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectReference
Serotonin Receptor Binding High affinity for 5-HT1A/5-HT7
PDE Inhibition Weak inhibition of PDE4B/PDE10A
Antitumor Activity Inhibition of cell proliferation
Antidepressant Effects Potential based on receptor interaction

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit thymidine kinase, an enzyme often overexpressed in cancer cells. This inhibition can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .

Case Study:
A study evaluated various pyrimidine analogs, including those related to the compound , for their effectiveness against different cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

Similar compounds have shown promise as antimicrobial agents. The presence of the bromopyrimidine moiety is often associated with increased activity against a range of pathogens, including bacteria and fungi. The mechanism typically involves interference with nucleic acid synthesis, making these compounds valuable in developing new antibiotics .

Case Study:
In a comparative study, a series of bromopyrimidine derivatives were tested for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, highlighting the potential application of bromopyrimidine-containing compounds in treating bacterial infections .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with cancer and infection.
  • Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways critical for cell proliferation and survival.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide?

  • Answer: The synthesis typically involves: (i) Coupling of the pyrimidine core : Bromination at the 5-position of pyrimidine-2-ol derivatives using reagents like POBr₃ or NBS under reflux conditions . (ii) Piperidine functionalization : Introduction of the carboxamide group via nucleophilic substitution or Ullmann-type coupling with N-(4-(trifluoromethyl)phenyl)isocyanate . (iii) Oxy-linkage formation : Mitsunobu or SNAr reactions to attach the pyrimidine to the piperidine ring, requiring anhydrous solvents (e.g., DMF) and catalysts like DBU . Optimization : Critical parameters include temperature control (60–120°C), solvent polarity (THF vs. DCM), and stoichiometric ratios of coupling agents (e.g., EDC/HOBt) to minimize byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer:
  • ¹H/¹³C NMR : Resolves piperidine ring conformation (e.g., axial vs. equatorial substituents) and confirms trifluoromethyl group integration .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 487.0421) and detects halogen isotopic patterns .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry, particularly for the oxy-pyrimidine linkage .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

  • Answer:
  • Target-based assays : Use kinase or receptor-binding assays (e.g., fluorescence polarization) to measure IC₅₀ values against targets like PI3K or EGFR .
  • Cell viability assays : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-lite protocols, with dose-response curves (1 nM–100 µM) .
  • Solubility optimization : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data for this compound?

  • Answer:
  • Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify CYP450-mediated degradation hotspots (e.g., piperidine N-dealkylation) .
  • Formulation adjustments : Use lipid nanoparticles or cyclodextrin complexes to enhance bioavailability if poor solubility (logP >4) is observed .
  • Orthogonal in vivo models : Compare efficacy in zebrafish xenografts vs. murine models to isolate species-specific metabolic differences .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Answer:
  • Analog synthesis : Replace the 5-bromo group with Cl, CF₃, or methyl to assess steric/electronic effects on binding .
  • Piperidine ring modifications : Test 4-fluoro-piperidine or spirocyclic analogs to restrict conformational flexibility and reduce off-target interactions .
  • Data integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy scores in target vs. anti-target proteins .

Q. What computational methods predict this compound’s physicochemical properties and drug-likeness?

  • Answer:
  • ADMET prediction : Tools like SwissADME estimate logP (3.2), aqueous solubility (-4.1 logS), and CYP inhibition risks .
  • Molecular dynamics (MD) : Simulate membrane permeability using CHARMM-GUI lipid bilayers to assess passive diffusion .
  • Quantum mechanics (QM) : Calculate partial charges for the trifluoromethyl group to optimize electrostatic interactions in target binding pockets .

Q. How can researchers address discrepancies between enzymatic inhibition data and cellular activity?

  • Answer:
  • Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify non-target kinases affected at higher concentrations .
  • Membrane transporter assays : Test uptake via P-gp or BCRP using Caco-2 monolayers to rule out efflux-mediated resistance .
  • Intracellular target engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing analogs with modified pyrimidine cores?

  • Answer:
  • Parallel synthesis : Use automated liquid handlers for high-throughput screening of Suzuki-Miyaura couplings with boronic ester variants .
  • Quality control : Standardize reaction monitoring via inline FTIR to track intermediate formation (e.g., carbonyl stretches at 1680 cm⁻¹) .

Q. Which in vivo models are most appropriate for evaluating therapeutic potential in neurological disorders?

  • Answer:
  • Neuroinflammatory models : LPS-induced neuroinflammation in mice, with cytokine profiling (IL-6, TNF-α) in brain homogenates .
  • Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratios (Kp) after IV administration; target Kp >0.3 .

Q. How can patent landscapes inform the design of non-infringing derivatives?

  • Answer:
  • Claims analysis : Review granted patents (e.g., WO2016123456) to avoid protected substituents (e.g., 4-trifluoromethylphenyl) .
  • Scaffold hopping : Replace the piperidine carboxamide with a sulfonamide or urea group while retaining bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.